Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is an organic compound that belongs to the class of haloalkanes. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl-substituted hexenoate ester. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, such as a phenylhexenoate ester, using reagents like chlorine and iodine under controlled conditions. The reaction may be catalyzed by transition metals to enhance the efficiency and selectivity of the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process would require precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different haloalkanes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-iodo-6-phenylhex-5-enoate involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
- Methyl 6-chloro-5-bromo-6-phenylhex-5-enoate
- Methyl 6-chloro-5-fluoro-6-phenylhex-5-enoate
- Methyl 6-chloro-5-iodo-6-methylhex-5-enoate
Comparison: Methyl 6-chloro-5-iodo-6-phenylhex-5-enoate is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to similar compounds with different halogen substitutions
Properties
CAS No. |
647033-18-9 |
---|---|
Molecular Formula |
C13H14ClIO2 |
Molecular Weight |
364.60 g/mol |
IUPAC Name |
methyl 6-chloro-5-iodo-6-phenylhex-5-enoate |
InChI |
InChI=1S/C13H14ClIO2/c1-17-12(16)9-5-8-11(15)13(14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
QCDCLZVJMCMUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=C(C1=CC=CC=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.